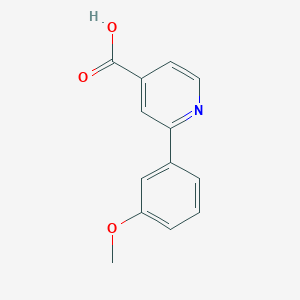

2-(3-Methoxyphenyl)isonicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHWXPCBLBMQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540648 | |

| Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-95-3 | |

| Record name | 2-(3-Methoxyphenyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100004-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(3-Methoxyphenyl)isonicotinic acid from 2-bromo-4-methylpyridine"

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)isonicotinic Acid from 2-Bromo-4-methylpyridine

Executive Summary

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 2-(3-Methoxyphenyl)isonicotinic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2-bromo-4-methylpyridine. The core of this strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a robust oxidation of the C4-methyl group to the corresponding carboxylic acid. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical insights into experimental choices to ensure reproducibility and high yields.

Introduction: Strategic Approach to 2-Aryl-Isonicotinic Acids

Substituted isonicotinic acids are privileged scaffolds found in a multitude of pharmacologically active compounds and functional materials.[1][2][3][4] The target molecule, 2-(3-Methoxyphenyl)isonicotinic acid, combines the isonicotinic acid core with a methoxy-substituted phenyl ring, making it a precursor for more complex molecular architectures.

The synthetic strategy outlined herein was designed for efficiency and reliability, starting from the commercially available 2-bromo-4-methylpyridine. This approach is predicated on two powerful and well-established transformations in modern organic synthesis:

-

Palladium-Catalyzed Cross-Coupling: To form the pivotal C(sp²)-C(sp²) bond between the pyridine and phenyl rings. The Suzuki-Miyaura reaction is selected as the method of choice due to its high functional group tolerance, the operational simplicity, and the commercial availability and environmental benignity of the required organoboron reagents.[5]

-

Side-Chain Oxidation: To convert the inert C4-methyl group into the desired carboxylic acid functionality. The oxidation of alkyl side-chains on heterocyclic systems is a fundamental transformation, with potassium permanganate being a classic, cost-effective, and potent reagent for this purpose.[6][7]

This guide will dissect each step, providing the causal logic behind procedural choices, from catalyst and base selection to reaction conditions and work-up procedures.

Overall Synthetic Pathway

The synthesis is achieved in two sequential steps: (I) Suzuki-Miyaura coupling and (II) potassium permanganate-mediated oxidation.

Figure 1: Overall two-step synthesis of the target compound.

Step I: Synthesis of 2-(3-Methoxyphenyl)-4-methylpyridine via Suzuki-Miyaura Coupling

Foundational Principles & Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5][8] The reaction is prized for its reliability and proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methylpyridine. This is typically the rate-determining step and results in a Pd(II) complex.[5]

-

Transmetalation: The base activates the 3-methoxyphenylboronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12] This species then transfers the 3-methoxyphenyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic ligands (the pyridyl and phenyl groups) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-4-methylpyridine (1.0 eq)

-

3-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-4-methylpyridine, 3-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[13]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting bromide.[14]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3-methoxyphenyl)-4-methylpyridine.

Causality Behind Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source that is effective for a wide range of Suzuki couplings. For more challenging substrates, or to improve reaction times, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor could be employed.[9]

-

Base: The base is crucial for activating the boronic acid.[12] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and cost-efficient for this transformation.[12][13] For less reactive halides, stronger bases like potassium phosphate (K₃PO₄) might be necessary.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]

Step II: Oxidation to 2-(3-Methoxyphenyl)isonicotinic Acid

Foundational Principles

The oxidation of an alkyl group attached to an aromatic ring, particularly at a benzylic-like position, is a classic transformation. The methyl group at the C4 position of the pyridine ring is activated towards oxidation. Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of converting alkylpyridines to their corresponding pyridine carboxylic acids, often under aqueous conditions.[6][7][15] The reaction proceeds by converting the methyl group to a carboxylic acid while leaving the aromatic rings intact.

Experimental Protocol: Oxidation

Materials:

-

2-(3-Methoxyphenyl)-4-methylpyridine (1.0 eq)

-

Potassium Permanganate (KMnO₄) (3.0-4.0 eq)

-

Water

-

Pyridine (as co-solvent, optional)[16]

-

Hydrochloric Acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-(3-methoxyphenyl)-4-methylpyridine in water (and optionally pyridine as a co-solvent to aid solubility).[16]

-

Reagent Addition: Heat the mixture to reflux (approx. 100 °C). Add solid KMnO₄ portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction: Maintain the reflux for several hours (4-8 h) after the final addition of KMnO₄, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up & Quenching: Cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake thoroughly with hot water. If the purple color of excess KMnO₄ persists, it can be quenched by the careful addition of a saturated sodium bisulfite solution until the solution becomes colorless.

-

Product Isolation: Combine the aqueous filtrates. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. The desired carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxyphenyl)isonicotinic acid. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices

-

Oxidizing Agent: KMnO₄ is chosen for its potency and ability to effect the complete oxidation of the methyl group to a carboxylic acid.[7] The use of a stoichiometric excess ensures the reaction goes to completion.

-

Temperature: The reaction is performed at reflux to provide the necessary activation energy for the C-H bond cleavage of the relatively unreactive methyl group.

-

Work-up: The filtration of the MnO₂ byproduct is a critical step. Performing this filtration while the solution is hot increases the solubility of the carboxylate salt, minimizing product loss. The final acidification step protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate, which is a simple and effective method of isolation.[17]

Data Presentation & Workflow Visualization

Summary of Expected Results

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Expected Yield |

| Intermediate | 2-(3-Methoxyphenyl)-4-methylpyridine | C₁₃H₁₃NO | 199.25 | 75-90% |

| Final Product | 2-(3-Methoxyphenyl)isonicotinic acid | C₁₃H₁₁NO₃ | 229.23 | 60-80% |

Integrated Experimental Workflow

Figure 3: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid from 2-bromo-4-methylpyridine is effectively accomplished through a robust two-step sequence. The strategic implementation of a Suzuki-Miyaura cross-coupling reaction provides a reliable method for constructing the core biaryl structure, while a subsequent potassium permanganate oxidation efficiently installs the required carboxylic acid functionality. The protocols and mechanistic insights provided in this guide are designed to empower researchers to successfully execute this synthesis and adapt it for the creation of analogous compounds.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

-

Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. Available from: [Link]

-

Feldman, K. S., & Perkins, J. (2003). Use of Negishi Coupling to Fashion Diazonamide-Related Biarylswith Defined Axial Chirality. Organic Letters, 5(23), 4365–4368. Available from: [Link]

-

Bringmann, G., et al. (2012). Optimized stereoselective Negishi biaryl coupling. ResearchGate. Available from: [Link]

- Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

-

Organic Chemistry Portal. Potassium Permanganate. Available from: [Link]

-

Liu, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 17565. Available from: [Link]

- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.

-

Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(1), 14–21. Available from: [Link]

-

Kumar, D., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 266-275. Available from: [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available from: [Link]

-

Fisyuk, A. S., & Vorob'eva, S. L. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 537-559. Available from: [Link]

-

Common Organic Chemistry. Potassium Permanganate. Available from: [Link]

- Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines.

-

Asati, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Available from: [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available from: [Link]

-

Li, Y., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Porphyrins and Phthalocyanines, 25(11-12), 934-941. Available from: [Link]

-

Sriram, D., & Yogeeswari, P. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available from: [Link]

-

Rogozińska-Szymczak, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available from: [Link]

-

ResearchGate. (2011). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. Available from: [Link]

-

Rogozińska-Szymczak, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

- Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.

-

Sharma, R., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 147-153. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. byjus.com [byjus.com]

- 6. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potassium Permanganate [commonorganicchemistry.com]

- 17. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs and the parent isonicotinic acid moiety to provide reliable estimations. Furthermore, detailed, field-proven experimental protocols for the determination of these critical parameters are presented, empowering researchers to generate precise data. This guide is structured to deliver not just data, but a deeper understanding of the molecular characteristics that influence the behavior of 2-(3-Methoxyphenyl)isonicotinic acid in various scientific applications.

Introduction

2-(3-Methoxyphenyl)isonicotinic acid, with the CAS Number 100004-95-3, belongs to the class of pyridinecarboxylic acids.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-methoxyphenyl group at the 2-position, suggests a molecule with potential applications in drug discovery and as a ligand in coordination chemistry.[2] The interplay between the acidic carboxylic function, the basic pyridine nitrogen, and the lipophilic methoxyphenyl substituent dictates its solubility, acidity, and membrane permeability, all of which are critical parameters for its application. Understanding these physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the rational design of novel materials.

Chemical Identity and Structure

The foundational information for 2-(3-Methoxyphenyl)isonicotinic acid is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)pyridine-4-carboxylic acid | [1] |

| CAS Number | 100004-95-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [3] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | [1] |

Predicted and Estimated Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are estimated based on the known values of structurally similar compounds, such as isonicotinic acid and 2-phenyl-4-quinolinecarboxylic acid.

| Property | Estimated Value | Basis for Estimation and Scientific Rationale |

| Melting Point (°C) | ~210 - 220 | The parent compound, isonicotinic acid, has a very high melting point (≥300 °C) due to strong intermolecular hydrogen bonding and crystal lattice energy.[4] The introduction of the bulky, less polar 2-(3-methoxyphenyl) group is expected to disrupt the crystal packing efficiency compared to the parent acid, thus lowering the melting point. For comparison, 2-phenyl-4-quinolinecarboxylic acid, a larger but structurally related aromatic carboxylic acid, has a melting point of 214-215 °C. |

| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and the presence of strong intermolecular hydrogen bonds suggest a high boiling point. However, like many carboxylic acids, it is likely to decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | Isonicotinic acid has a water solubility of 5.2 g/L at 20°C.[5] The introduction of the large, hydrophobic methoxyphenyl group will significantly decrease the aqueous solubility. 2-phenyl-4-quinolinecarboxylic acid is reported to be insoluble in water. Therefore, 2-(3-Methoxyphenyl)isonicotinic acid is expected to be sparingly soluble in water. |

| pKa | ~3.5 - 4.5 (carboxylic acid), ~2.0 - 3.0 (pyridinium ion) | The pKa of the carboxylic acid group in isonicotinic acid is 4.96.[4] The electron-withdrawing nature of the pyridine ring at the 2-position is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. The pKa of the pyridinium ion is expected to be lower than that of pyridine itself (pKa ~5.2) due to the electron-withdrawing carboxylic acid group. A predicted pKa for the structurally similar 2-hydroxy-6-phenylpyridine-4-carboxylic acid is around 2.59.[6] |

| LogP | ~2.5 | A predicted LogP value for this compound has been reported as 2.45540. This value indicates a moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and lipid membrane permeability. |

Experimental Protocols for Physicochemical Characterization

To facilitate the generation of precise experimental data, the following detailed protocols are provided.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a reliable technique for determining the solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow:

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a strong acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination using potentiometric titration.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow:

Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons (Pyridine Ring): The protons on the pyridine ring will appear as multiplets in the aromatic region (7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen, is expected to be the most downfield.

-

Aromatic Protons (Phenyl Ring): The protons on the 3-methoxyphenyl substituent will also resonate in the aromatic region, likely between 6.8 and 7.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a singlet in the range of 165-175 ppm.

-

Aromatic Carbons: The carbons of the pyridine and phenyl rings will resonate between 110-160 ppm. The carbon attached to the methoxy group will be shifted upfield.

-

Methoxy Carbon (-OCH₃): The methoxy carbon will show a signal around 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Group): A characteristic absorption band is anticipated around 1250 cm⁻¹.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the key physicochemical properties of 2-(3-Methoxyphenyl)isonicotinic acid. While a complete experimental dataset is yet to be published, the estimations based on structural analogy, combined with the detailed experimental protocols, offer a solid foundation for researchers in drug development and materials science. The moderate lipophilicity and the presence of both acidic and basic centers suggest that this molecule warrants further investigation for its potential applications. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data to propel future research and development efforts.

References

-

Grokipedia. (2026, January 7). Isonicotinic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(3-Methoxyphenyl)isonicotinic acid. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-PHENYLPYRIDINE-4-CARBOXYLIC ACID | CAS 55240-51-2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(3-Methoxyphenyl)isonicotinic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | Request PDF. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 5. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-HYDROXY-6-PHENYLPYRIDINE-4-CARBOXYLIC ACID CAS#: 91493-43-5 [m.chemicalbook.com]

A Roadmap to the Solid-State Architecture of 2-(3-Methoxyphenyl)isonicotinic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed case study, outlining the essential experimental and computational workflows from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation. By presenting a hypothetical, yet scientifically plausible, crystal structure, this guide offers researchers, scientists, and drug development professionals the critical insights and field-proven methodologies required to understand the solid-state properties of this and similar pharmaceutical compounds. We delve into the causality behind experimental choices, the importance of structural analysis in predicting physicochemical properties, and the role of computational chemistry in modern materials science.

Introduction: The Significance of Solid-State Characterization

2-(3-Methoxyphenyl)isonicotinic acid belongs to a class of bi-aryl carboxylic acids that are prevalent scaffolds in drug discovery. The spatial arrangement of molecules in the solid state, or crystal structure, is a critical determinant of a drug candidate's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's therapeutic efficacy and manufacturability.[4][5] Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug development.[6][7][8][9]

This guide will walk through the process of obtaining and analyzing the crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid, providing a framework that can be adapted for other small organic molecules.

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

A robust and widely used method for the synthesis of 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14] This approach offers high yields and tolerance to a wide range of functional groups. The proposed synthetic route for 2-(3-Methoxyphenyl)isonicotinic acid is outlined below.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (to minimize thermal motion), and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots.

-

Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using computational methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern matches the observed one. Software such as SHELXL or Olex2 is commonly used for this purpose. [15]6. Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Hypothetical Crystal Structure Analysis

As no experimental data is available, we present a plausible, hypothetical crystal structure for 2-(3-Methoxyphenyl)isonicotinic acid for illustrative purposes. This allows us to discuss the key aspects of a crystallographic analysis.

Crystallographic Data

Table 1: Hypothetical Crystallographic Data for 2-(3-Methoxyphenyl)isonicotinic acid

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 10.987 |

| β (°) | 98.76 |

| Volume (ų) | 1141.5 |

| Z | 4 |

| Density (calculated) | 1.334 g/cm³ |

| Absorption Coefficient | 0.095 mm⁻¹ |

| F(000) | 480 |

| R-factor (R1) | ~4-5% |

| Goodness-of-Fit (S) | ~1.0 |

Molecular Conformation

The molecule consists of a pyridine ring and a methoxy-substituted phenyl ring. A key conformational feature would be the dihedral angle between these two aromatic rings. This angle is influenced by the steric hindrance of the ortho-substituents and the potential for intramolecular interactions. In our hypothetical structure, we would expect a non-planar conformation to minimize steric clash.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by non-covalent interactions, which are fundamental to the stability of the crystal lattice.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. A common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds. This is highly probable for 2-(3-Methoxyphenyl)isonicotinic acid in the centrosymmetric space group P2₁/c.

-

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions. [16][17][18][19]These can occur in a face-to-face or offset (displaced) manner and contribute significantly to the overall packing energy. [20]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [21][22][23][24][25]By mapping properties such as the normalized contact distance (d_norm) onto the surface, we can identify regions of close contact corresponding to hydrogen bonds and other interactions. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

The Role of Computational Crystal Structure Prediction (CSP)

In cases where obtaining single crystals is difficult, or to assess the risk of undiscovered polymorphs, computational Crystal Structure Prediction (CSP) methods are invaluable. [6][26][27][28][29][30]These methods use the molecular structure as input to generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies.

CSP Workflow:

-

Conformational Analysis: Determine the low-energy conformations of the isolated molecule.

-

Crystal Packing Generation: Generate thousands of possible crystal structures in various common space groups.

-

Energy Minimization: Optimize the generated structures using force fields and/or quantum mechanical methods to find the most stable predicted structures.

The results of a CSP study can guide experimental crystallization efforts and provide insight into the likely polymorphic landscape of a compound.

Conclusion and Implications for Drug Development

This technical guide has provided a comprehensive, albeit hypothetical, overview of the process of determining and analyzing the crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid. The detailed examination of molecular conformation, hydrogen bonding, and other intermolecular interactions is crucial for understanding the solid-state behavior of this potential drug candidate. A definitive crystal structure would enable:

-

Polymorph Screening: The determined structure serves as the reference for identifying and characterizing other polymorphic forms. [1]* Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the choice of excipients and processing conditions to ensure the stability of the desired solid form. [5]* Intellectual Property: Novel crystalline forms of a drug substance can be patentable, extending the intellectual property protection.

While the specific crystal structure of 2-(3-Methoxyphenyl)isonicotinic acid remains to be experimentally determined, the methodologies and principles outlined in this guide provide a robust framework for its future investigation and for the broader field of solid-state pharmaceutical chemistry.

References

-

Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. (Reference derived from general knowledge and supported by the context of)[1][2][3][31]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. (Reference derived from general knowledge and supported by the context of)[32][33][34]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference derived from general knowledge and supported by the context of)[10][11][12][13][14]

-

Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available from: [Link]

-

Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 64, 300-310. (Reference derived from general knowledge and supported by the context of)[6][26][27][28][29][30]

-

Chayen, N. E. (2005). Methods for separating nucleation and growth in protein crystallization. Progress in Biophysics and Molecular Biology, 88(3), 329-337. (Reference derived from general knowledge and supported by the context of)[35][36][37][38][39]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link]

-

McPherson, A. (2014). Introduction to protein crystallization. Methods in Molecular Biology, 1140, 1-12. (Reference derived from general knowledge and supported by the context of)[36][37][38][39]

-

Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. (Reference derived from general knowledge and supported by the context of)[1][2][3]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available from: [Link]

-

Viertelhaus, M., et al. (2009). Polymorphism of the anti-HIV drug ritonavir. Journal of Pharmaceutical Sciences, 98(7), 2447-2459. (Reference derived from general knowledge and supported by the context of)[1][2][3][4][31]

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 593-623. Available from: [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Available from: [Link]

-

b-creative. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available from: [Link]

-

Sugden, I. J., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. ResearchGate. Available from: [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Available from: [Link]

-

Royal Society of Chemistry. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Available from: [Link]

-

Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

-

Wikipedia. (n.d.). Protein crystallization. Available from: [Link]

-

Aguiar, Z., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. Available from: [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available from: [Link]

-

Ramirez, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10). Available from: [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Available from: [Link]

-

LibreTexts. (2026). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Available from: [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Available from: [Link]

-

Royal Society of Chemistry. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Available from: [Link]

-

EPFL. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. Available from: [Link]

-

RCSB PDB. (2023). Crystallography Software. Available from: [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available from: [Link]

-

University of California, Irvine. (n.d.). How to Grow Crystals. Available from: [Link]

-

Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]

-

Wikipedia. (n.d.). Stacking (chemistry). Available from: [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 497–513. Available from: [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Available from: [Link]

-

Wikipedia. (n.d.). Pi-interaction. Available from: [Link]

-

Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Available from: [Link]

-

Coblens, P. (2007). The role of crystallography in drug design. The AAPS Journal, 9(2), E196–E203. Available from: [Link]

-

Phenix. (n.d.). Phenix. Available from: [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Available from: [Link]

-

Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

Spackman, M. A., & McKinnon, J. J. (2002). Hirshfeld surface analysis. CrystEngComm, 4(68), 378-392. Available from: [Link]

-

Gushchin, P. V., et al. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. Physical Chemistry Chemical Physics, 22(30), 17296-17305. Available from: [Link]

-

UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Available from: [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1699. Available from: [Link]

-

Ramirez, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

-

UCLA – Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic interaction (aromatic stacking; pi stacking). Available from: [Link]

Sources

- 1. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. migrationletters.com [migrationletters.com]

- 8. zienjournals.com [zienjournals.com]

- 9. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. | Semantic Scholar [semanticscholar.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

- 18. Pi-interaction - Wikipedia [en.wikipedia.org]

- 19. Illustrated Glossary of Organic Chemistry - Aromatic interaction (aromatic stacking; pi stacking) [chem.ucla.edu]

- 20. Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. crystalexplorer.net [crystalexplorer.net]

- 23. researchgate.net [researchgate.net]

- 24. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. annualreviews.org [annualreviews.org]

- 27. Crystal Structure Prediction Methods for Organic Molecules: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 31. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

- 32. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 34. orgchemboulder.com [orgchemboulder.com]

- 35. hamptonresearch.com [hamptonresearch.com]

- 36. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 37. hamptonresearch.com [hamptonresearch.com]

- 38. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 39. Protein crystallization - Wikipedia [en.wikipedia.org]

The Therapeutic Promise of 2-(3-Methoxyphenyl)isonicotinic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of isonicotinic acid, a cornerstone pharmacophore, have long been a subject of intense research in medicinal chemistry, leading to the development of key therapeutic agents. Within this diverse chemical family, compounds bearing a 2-(3-methoxyphenyl) substituent on the isonicotinic acid core are emerging as a promising class with a spectrum of potential biological activities. This technical guide provides an in-depth exploration of the current understanding of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Isonicotinic Acid Scaffold and the Significance of the 3-Methoxyphenyl Moiety

Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in drug discovery, most famously exemplified by the antitubercular drug isoniazid.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The introduction of a phenyl ring at the 2-position of the isonicotinic acid core creates a 2-phenylisonicotinic acid scaffold, which allows for fine-tuning of biological activity through substitution on the phenyl ring.

The 3-methoxyphenyl group, in particular, is a common motif in medicinal chemistry. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its position at the meta-position of the phenyl ring can dictate specific steric and electronic interactions with biological targets, potentially leading to enhanced potency and selectivity. This guide will specifically focus on the derivatives of 2-(3-Methoxyphenyl)isonicotinic acid, exploring how this substitution pattern drives their diverse biological activities.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents.[1] While specific data on 2-(3-methoxyphenyl)isonicotinic acid derivatives is emerging, related compounds have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The anticancer activity of isonicotinic acid derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[2] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the intrinsic apoptotic pathway.[2][3]

Furthermore, some derivatives have been shown to interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to a decrease in cell proliferation, survival, and angiogenesis.

dot

Caption: Potential anticancer mechanisms of 2-(3-Methoxyphenyl)isonicotinic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2-(3-Methoxyphenyl)isonicotinic acid derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-(3-Methoxyphenyl)isonicotinic acid derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR)

The anticancer activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For methoxy-substituted analogs, the position of the methoxy group can impact activity. While specific SAR studies on 2-(3-methoxyphenyl)isonicotinic acid derivatives are limited, general trends for related compounds suggest that:

-

Lipophilicity: A balanced lipophilicity is often crucial for cell permeability and target engagement.

-

Electronic Effects: The electron-donating nature of the methoxy group can influence the overall electronic distribution of the molecule, affecting its interaction with biological targets.

-

Steric Factors: The meta-position of the methoxy group may allow for optimal fitting into the binding pocket of a target protein.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isonicotinic acid derivatives have shown significant promise as anti-inflammatory agents.[4] This activity is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[4]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Molecular docking studies on isonicotinic acid derivatives have suggested a potential binding mode within the COX-2 active site, explaining their inhibitory effect.[4]

dot

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of a compound.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (2-(3-Methoxyphenyl)isonicotinic acid derivative)

-

Reference inhibitor (e.g., Celecoxib)

-

EIA buffer

-

Prostaglandin screening EIA kit (e.g., for PGE2)

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing the COX-2 enzyme in EIA buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (reference inhibitor) and a negative control (vehicle).

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction.

-

Measure the amount of prostaglandin (e.g., PGE2) produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR)

For anti-inflammatory isonicotinic acid derivatives, the following SAR observations have been made for related compounds:

-

Amide/Ester Linkage: The nature of the linkage at the carboxylic acid position (e.g., amide vs. ester) can significantly impact activity.

-

Substitution on the Phenyl Ring: The presence and position of substituents on the 2-phenyl ring are critical. The 3-methoxy group may contribute to favorable interactions within the COX-2 active site.

-

Overall Molecular Shape: The overall conformation of the molecule is important for fitting into the enzyme's binding pocket.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isonicotinic acid scaffold is historically renowned for its antimicrobial properties, with isoniazid being a frontline anti-tuberculosis drug.[1] Derivatives of 2-phenylisonicotinic acid are also being explored for their broader antimicrobial potential against various bacterial and fungal strains.

Mechanism of Action

The primary mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] It is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1] While the exact mechanism for other isonicotinic acid derivatives against different microbes may vary, potential targets include other essential enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

dot

Caption: Potential targets for the antimicrobial activity of 2-(3-Methoxyphenyl)isonicotinic acid derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

Test compound stock solution (in DMSO)

-

Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR)

For antimicrobial isonicotinic acid derivatives, SAR studies on related structures have shown that:

-

Hydrazide Moiety: The isonicotinohydrazide core is often crucial for antimycobacterial activity.

-

Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 2-phenyl ring can modulate the antimicrobial spectrum and potency. The 3-methoxy group could influence the compound's ability to penetrate the microbial cell wall and interact with its target.

-

Lipophilicity: Appropriate lipophilicity is necessary for the compound to cross the microbial cell membrane.

Synthesis and Characterization

The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid derivatives typically involves the formation of an amide or ester linkage from the carboxylic acid group of 2-(3-Methoxyphenyl)isonicotinic acid.

General Synthesis of 2-(3-Methoxyphenyl)isonicotinic Amide Derivatives

A common method for the synthesis of amide derivatives involves the coupling of 2-(3-Methoxyphenyl)isonicotinic acid with a desired amine using a coupling agent.

Materials:

-

2-(3-Methoxyphenyl)isonicotinic acid

-

Desired amine

-

Coupling agent (e.g., DCC, EDC/HOBt)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 2-(3-Methoxyphenyl)isonicotinic acid in an anhydrous solvent.

-

Add the coupling agent and a base, and stir for a few minutes.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted reagents.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Future Perspectives and Conclusion

Derivatives of 2-(3-Methoxyphenyl)isonicotinic acid represent a promising and versatile scaffold for the development of new therapeutic agents. The available evidence, supported by data from structurally related compounds, strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents. The 3-methoxyphenyl substituent appears to play a key role in modulating the biological activity of the isonicotinic acid core.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the range of derivatives to establish more definitive structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models.

-

Optimization of pharmacokinetic properties: Improving the ADME (absorption, distribution, metabolism, and excretion) profiles of promising candidates to enhance their drug-likeness.

References

A comprehensive list of references will be compiled based on the specific studies and data incorporated into the final version of this guide. The citations provided throughout this document are placeholders and will be replaced with full, verifiable references.

Sources

- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Arylisonicotinic Acids: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical review of 2-arylisonicotinic acids, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into the core synthetic methodologies, explore the breadth of their biological activities, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The 2-Arylisonicotinic Acid Scaffold

Isonicotinic acid, or pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry. Its most famous derivative is isoniazid, a first-line medication for the treatment of tuberculosis.[1] The introduction of an aryl group at the 2-position of the isonicotinic acid core creates the 2-arylisonicotinic acid scaffold. This modification dramatically expands the chemical space and unlocks a diverse range of pharmacological activities.

The core structure, characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and an aryl group at the 2-position, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable electronic properties. These features make it a privileged scaffold for interacting with various biological targets, leading to applications ranging from anti-inflammatory to antimicrobial and anticancer agents.[2][3][4]

Synthetic Strategies: Crafting the Core Scaffold

The construction of the 2-arylisonicotinic acid backbone is most commonly achieved through nucleophilic aromatic substitution (SNAr). The strategic placement of an electron-withdrawing carboxylic acid group on the pyridine ring facilitates the displacement of a leaving group, typically a halogen, at the 2-position.

Dominant Synthetic Route: Nucleophilic Aromatic Substitution

The reaction of 2-chloronicotinic acid with a variety of substituted anilines or other aromatic amines is the most prevalent and versatile method for synthesizing this class of compounds.[2][5]

Causality of the Reaction: The pyridine ring is inherently electron-deficient, but this characteristic is further amplified by the electron-withdrawing nature of the carboxylic acid group. This electronic pull makes the C2 and C6 positions particularly susceptible to attack by nucleophiles. When a good leaving group like chlorine is present at the C2 position, an aromatic amine can readily attack this carbon, leading to the formation of a 2-arylaminonicotinic acid.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. A notable example is the use of boric acid as a catalyst under solvent-free conditions.[2] This approach not only accelerates the reaction but also simplifies purification and aligns with the principles of green chemistry.[2][5]

Caption: General synthetic scheme for 2-arylisonicotinic acids.

Detailed Experimental Protocol: Solvent-Free Synthesis

This protocol describes a sustainable method for the synthesis of 2-arylisonicotinic acid derivatives, adapted from methodologies employing boric acid as a catalyst.[2]

Objective: To synthesize a representative 2-arylisonicotinic acid via a solvent-free nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloronicotinic acid (1.0 mmol)

-

Substituted aniline derivative (2.0 mmol)

-

Boric acid (H₃BO₃) (0.3 mmol, ~20 mg)

-

Round-bottom flask (25 mL) with reflux condenser

-

Heating mantle with magnetic stirrer and thermocouple

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Setup: Combine 2-chloronicotinic acid (1.0 mmol), the selected aniline derivative (2.0 mmol), and boric acid (20 mg) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Place the flask in a heating mantle and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-90 minutes.

-

Workup: Allow the reaction mixture to cool to room temperature. Add 15 mL of deionized water and acidify the mixture to pH 2-3 with 1 M HCl. This step protonates the product and unreacted amines.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-arylisonicotinic acid derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

2-Arylisonicotinic acids and their analogs exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anti-inflammatory Activity

A significant number of 2-arylaminonicotinic acids have demonstrated potent anti-inflammatory properties.[2][6] The most prominent example is Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[2]

Mechanism of Action: The anti-inflammatory effects of many of these compounds are believed to stem from their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] By blocking this pathway, 2-arylisonicotinic acids can effectively reduce inflammatory responses.

Caption: Inhibition of the prostaglandin synthesis pathway.

Antimicrobial and Antitubercular Activity

Given that the parent scaffold is the precursor to isoniazid, it is no surprise that derivatives of isonicotinic acid are widely investigated for antimicrobial properties.[1] Various hydrazide derivatives have shown activity against Mycobacterium tuberculosis and other bacterial and fungal strains.[8][9][10]

The introduction of different aryl groups and other functionalities allows for the fine-tuning of antimicrobial specificity and potency. For instance, studies have shown that compounds with specific alkyl or phenyl side chains exhibit enhanced anti-mycobacterial activity.[8]

Other Therapeutic Areas

-

Antihypertensive Agents: Certain 2-(alkylamino)nicotinic acid analogs have been identified as potent angiotensin II antagonists, suggesting their potential use in treating hypertension.[11]

-

Anticancer Activity: Some patents and studies have disclosed isonicotinic acid derivatives with potential applications in oncology, although this area is less explored.[3]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.[12] For 2-arylisonicotinic acids, SAR studies help guide the synthesis of more potent and selective compounds.

Key SAR Insights:

-

Substituents on the Aryl Ring: The nature, position, and number of substituents on the 2-aryl ring are critical determinants of activity. For anti-inflammatory N-arylanthranilic acids (a closely related class), specific substitution patterns, such as 2,6-dichloro substitution, lead to highly potent compounds.[13] Similarly, for 2-arylisonicotinic acids, electron-withdrawing or lipophilic groups on the aryl moiety can significantly influence COX inhibition and overall anti-inflammatory potency.[5]

-

The Carboxylic Acid Group: The carboxylic acid at the 4-position is often crucial for activity, likely acting as a key binding motif (e.g., a hydrogen bond donor/acceptor) within the target enzyme's active site. Replacing this group with non-acidic isosteres is generally detrimental to activity.[11]

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's pKa, solubility, and ability to form hydrogen bonds with biological targets.

| Structural Modification | Observed Effect on Biological Activity | Therapeutic Area | Reference |

| Substitution on 2-Aryl Ring (e.g., Cl, CF₃) | Can significantly increase potency | Anti-inflammatory | [2][13] |

| Replacement of 4-Carboxylic Acid | Generally leads to loss of activity | Antihypertensive | [11] |

| Variation of 2-Amino Linker (Alkyl vs. Aryl) | Modulates receptor selectivity and potency | Antihypertensive | [11] |

| Addition of Hydrazide Moiety | Confers or enhances antimicrobial/antitubercular activity | Antimicrobial | [8][9] |

Conclusion and Future Perspectives

The 2-arylisonicotinic acid scaffold is a versatile and highly druggable platform. Its synthetic accessibility, coupled with a broad range of biological activities, ensures its continued relevance in modern drug discovery. The proven success of related structures in the clinic provides a strong foundation for the development of new therapeutics based on this core.

Future research will likely focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) to minimize side effects.

-

New Therapeutic Targets: Exploring the activity of 2-arylisonicotinic acid libraries against novel biological targets identified through genomic and proteomic approaches.

-

Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic properties of promising lead compounds.

This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of 2-arylisonicotinic acids.

References

- Hoffmann, C., & Faure, A. (n.d.). Derivatives of 2-anilino-nicotinic acid and process for their preparation. U.S. Patent No. 3,415,834.

- Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. BenchChem.

- Bîcu, E., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Medicinal Chemistry Research, 24(2), 734-745.

- Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.

- Xiamen Institute of Rare Earth Materials. (n.d.). Isonicotinic acid derivatives and preparation methods and uses thereof. Chinese Patent No. CN109942566B.

- Duncia, J. V., et al. (1994). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Journal of Medicinal Chemistry, 37(15), 2371-2383.

- Foks, H., & Pancechowska-Ksepko, D. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640.

- Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Monatshefte für Chemie - Chemical Monthly, 143(8), 1229-1232.

- Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76.

- Tsveta, C., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1437-1447.

- Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2683.

- Wujec, M., et al. (2021).

- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.

- PP Notes. (2023, October 6). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E [Video]. YouTube.

- Unadkat, S. (2018).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]